molecular formula C16H15F2NO3 B4388662 N-(3,5-difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide

N-(3,5-difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B4388662
M. Wt: 307.29 g/mol
InChI Key: CRAWIXZKUGCGBW-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of two aromatic rings, one substituted with fluorine atoms and the other with methoxy groups

Properties

IUPAC Name

N-(3,5-difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO3/c1-21-14-4-3-10(5-15(14)22-2)6-16(20)19-13-8-11(17)7-12(18)9-13/h3-5,7-9H,6H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAWIXZKUGCGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC(=CC(=C2)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-difluoroaniline and 3,4-dimethoxybenzaldehyde.

    Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 3,5-difluoroaniline with 3,4-dimethoxybenzaldehyde under acidic conditions.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Acetylation: The final step involves the acetylation of the amine to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the acetamide can be reduced to form the corresponding amine.

    Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-(3,5-difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-difluorophenyl)-2-phenylacetamide
  • N-(3,4-dimethoxyphenyl)-2-phenylacetamide
  • N-(3,5-difluorophenyl)-2-(4-methoxyphenyl)acetamide

Uniqueness

N-(3,5-difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide is unique due to the presence of both fluorine and methoxy substituents on the aromatic rings. This combination of substituents imparts distinct electronic and steric properties, which can influence its reactivity and interactions with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3,5-difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide
Reactant of Route 2
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N-(3,5-difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide

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